molecular formula C30H58N2O4 B086102 2,6-Bis(dodecanoylamino)hexanoic acid CAS No. 14379-54-5

2,6-Bis(dodecanoylamino)hexanoic acid

Cat. No.: B086102
CAS No.: 14379-54-5
M. Wt: 510.8 g/mol
InChI Key: ZQGOIDUGPJSGNW-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(dodecanoylamino)hexanoic acid is a synthetic organic compound with the molecular formula C30H58N2O4 and a molecular weight of 510.8 g/mol. This compound features a hexanoic acid core with two dodecanoylamino groups attached at the 2nd and 6th carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(dodecanoylamino)hexanoic acid typically involves the reaction of hexanoic acid with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the hexanoic acid and the dodecanoyl chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(dodecanoylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of dodecanoic acid and hexanoic acid derivatives.

    Reduction: Formation of dodecylamine and hexylamine derivatives.

    Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

2,6-Bis(dodecanoylamino)hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Bis(dodecanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the hydrophobic dodecanoyl chains may interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    ɛ-Aminocaproic acid (EACA): Structurally similar with an amino group instead of the dodecanoylamino groups.

    Bis-Schiff base derivatives: Similar in having two functional groups attached to a central core.

Uniqueness

2,6-Bis(dodecanoylamino)hexanoic acid is unique due to its specific combination of a hexanoic acid core with two long hydrophobic dodecanoylamino chains. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2S)-2,6-bis(dodecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N2O4/c1-3-5-7-9-11-13-15-17-19-24-28(33)31-26-22-21-23-27(30(35)36)32-29(34)25-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,31,33)(H,32,34)(H,35,36)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGOIDUGPJSGNW-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14379-54-5
Record name N2,N6-Bis(1-oxododecyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14379-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-bis(1-oxododecyl)-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.